6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a useful research compound. Its molecular formula is C48H94N2O14Si2 and its molecular weight is 979.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Analysis
Regioselectivity in Methylation : A study by Liang Jian (2007) analyzed the regioselective synthesis of 2',4''-O-Bis(trimethylsilyl) 6-O-methylerythromycin A 9-O-(1-methoxycyclohexyl) oxime. It included crystal structure determination, indicating how protective groups and 9-oxime ether affect methylation regioselectivity.
Optimizing Protective Groups : Research by Jianhua Liang, G. Yao, Shaojun Zheng (2004) established a method for analyzing key intermediates like 2',4''-TMS-EMIPCH and 2',4''-TMS-IPCH. This method helps optimize protective groups at the 9-oxime hydroxyl position.
Crystal Structures : G. Yao, Jianpeng Liang (2003) detailed the crystal structure of E-title compound to understand the origin of regioselectivity at the 6-hydroxyl group in O-methylation of erythromycin A.
Intermediate Applications
Clarithromycin Synthesis : Li Jian-hua (2005) reported on using a precursor of clarithromycin for synthesis, indicating its importance as an intermediate in developing newer macrolide antibiotics.
Role in Antibacterial Activity : A study by S. Chen, X. D. Xu, L. Yu (2001) explored the antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives, demonstrating the compound's relevance in creating erythromycin derivatives with potential antibacterial properties.
Computational Analysis
- Computational Studies : The work by D. Duran, V. Aviyente, C. Baysal (2002) analyzed the protection and methylation reactions of erythromycin A derivatives, offering insights into the computational aspect of these compounds.
Mecanismo De Acción
Target of Action
The primary target of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is the 55S ribosomal subunit . This compound, being a derivative of erythromycin, binds to the ribosome and inhibits bacterial protein synthesis .
Mode of Action
This compound interacts with its target by binding to the 55S ribosomal subunit, thereby blocking the progression of nascent polypeptide chains . This interaction results in the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth and eventually bacterial death .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in the bacteria, leading to their death .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] involves the protection of erythromycin at the 2',4''-positions with trimethylsilyl groups, followed by methylation at the 6-OH position. The protected erythromycin is then reacted with O-(1-ethoxy-1-methylethyl)hydroxylamine to form the oxime derivative.", "Starting Materials": [ "Erythromycin", "Trimethylsilyl chloride", "Sodium hydride", "Methyl iodide", "O-(1-ethoxy-1-methylethyl)hydroxylamine", "Diethyl ether", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Erythromycin is treated with trimethylsilyl chloride and sodium hydride in diethyl ether to protect the 2',4''-positions with trimethylsilyl groups.", "The resulting compound is then treated with methyl iodide in methanol to methylate the 6-OH position.", "The protected and methylated erythromycin is then reacted with O-(1-ethoxy-1-methylethyl)hydroxylamine in chloroform to form the oxime derivative.", "The reaction mixture is then washed with sodium bicarbonate and water to remove any impurities.", "The product is then purified by column chromatography to obtain 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]." ] } | |
Número CAS |
119699-81-9 |
Fórmula molecular |
C48H94N2O14Si2 |
Peso molecular |
979.4 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
Clave InChI |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.